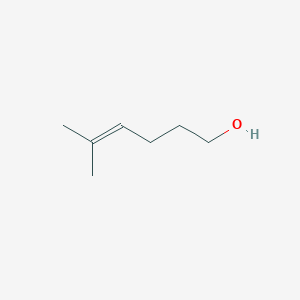

5-Methylhex-4-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylhex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKYVCJJVWNXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472710 | |

| Record name | 5-methyl-hex-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42272-94-6 | |

| Record name | 5-methyl-hex-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of complex molecules is a cornerstone of modern organic synthesis. For 5-methylhex-4-en-1-ol and related structures, several stereoselective methods are employed to control the arrangement of atoms in three-dimensional space.

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis is crucial for producing enantiomerically enriched compounds. While direct asymmetric synthesis of this compound is not extensively detailed, kinetic resolution of closely related racemic secondary allylic alcohols using enzymes is a well-established and effective technique. researchgate.netresearchgate.net

Lipase-catalyzed transesterification is a prominent method for resolving racemic mixtures. researchgate.netresearchgate.net For instance, the kinetic resolution of (±)-5-methylhex-1-en-3-ol, a structural isomer of the target compound, has been successfully achieved. researchgate.netresearchgate.net In these processes, an enzyme, such as Novozym 435 (lipase from Candida antarctica), selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting alcohol enantiomer. researchgate.netresearchgate.net This method effectively yields both the ester and the remaining alcohol with high enantiomeric excess (ee), often exceeding 90%. researchgate.netresearchgate.net Lipases from different sources, like Burkholderia cepacia, can exhibit different enantioselectivities, providing a toolkit for accessing either enantiomer of a chiral alcohol. researchgate.net

Diastereoselective Cyclization Reactions (e.g., Prins Cyclization)

This compound and its isomer, 5-methylhex-5-en-1-ol (B12438504), are valuable substrates in diastereoselective cyclization reactions, particularly the Prins cyclization, to form substituted tetrahydropyran (B127337) (THP) rings. nih.govnih.gov These THP structures are prevalent in numerous bioactive natural products. nih.gov

A notable strategy involves a tandem olefin migration and Prins cyclization catalyzed by metal-ligand complexes. nih.gov Copper(II) triflate (Cu(OTf)₂) combined with bisphosphine ligands has been shown to catalyze the reaction between an alkenol and various aldehydes, leading to functionalized tetrahydropyrans with high diastereoselectivity. nih.govnih.govacs.orgthieme-connect.com For example, the reaction of 5-methylhex-5-en-1-ol with a range of aldehydes in the presence of a Cu(OTf)₂-bisphosphine complex efficiently produces trans-2,3-disubstituted tetrahydropyrans. nih.gov This copper-catalyzed protocol represents an improvement over earlier platinum-based systems by allowing for lower reaction temperatures and a broader substrate scope. nih.gov

In a specific example probing the reaction mechanism, this compound was reacted with benzaldehyde, affording the trans-tetrahydropyran product in 79% yield and the cis-isomer in 12% yield. nih.gov

| Catalyst System | Alkenol Substrate | Aldehyde | Key Feature | Reference |

|---|---|---|---|---|

| Cu(OTf)₂-bisphosphine | 5-methylhex-5-en-1-ol | Aromatic & Aliphatic Aldehydes | Excellent diastereoselectivity (dr >20:1) and good yields. nih.gov | nih.govnih.gov |

| PtCl₂ / AgOTf | 5-methylhex-5-en-1-ol | Benzaldehyde | Good yield (77%) for the trans product. nih.gov | nih.gov |

| FeCl₃ | cis-alkenol | p-nitrobenzaldehyde | Leads to a tandem Prins/Friedel–Crafts cascade. nih.gov | nih.gov |

| Phosphomolybdic acid | Homoallylic alcohols | Various Aldehydes | Reaction proceeds in water with all-cis selectivity. organic-chemistry.org | organic-chemistry.org |

Oxidative Heck Coupling Strategies

The oxidative Heck reaction, or Fujiwara-Moritani reaction, is a powerful C-C bond-forming tool that couples C-H bonds with alkenes. frontiersin.org This strategy avoids the need for pre-functionalized organometallic reagents. mdpi.com Allylic alcohols are suitable coupling partners in these transformations, which can be catalyzed by various transition metals, including palladium and rhodium. frontiersin.orgnih.govrsc.org

A sophisticated variant is the redox-relay oxidative Heck reaction. This strategy has been applied to the structural isomer 5-methylhex-4-en-2-ol, demonstrating its potential for related systems. nih.govresearchgate.net In one instance, 4-phenylphenylboronic acid was coupled with 5-methylhex-4-en-2-ol using Sigman's redox-relay oxidative-Heck reaction. nih.gov Such reactions enable the construction of remote stereocenters and complex carbon skeletons from simple starting materials. strath.ac.uk

Functional Group Interconversions and Derivatization Strategies

The primary alcohol and the carbon-carbon double bond in this compound are key sites for further chemical modification.

Selective Oxidation of the Alcohol Moiety

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 5-methylhex-4-en-1-al, without affecting the C=C double bond. This transformation is a fundamental step in many synthetic pathways. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO), are particularly effective for this purpose. gaylordchemical.comorientjchem.orgresearchgate.net IBX is known for its mildness and high chemoselectivity, oxidizing primary alcohols to aldehydes with no overoxidation to carboxylic acids and tolerance for other functional groups like alkenes. researchgate.nettsijournals.com The oxidation of a primary alcohol to an aldehyde using IBX in DMSO has been documented as a key step in the synthesis of natural product fragments. scispace.com This method is often preferred for its operational simplicity and effectiveness at room temperature. gaylordchemical.comrsc.org

Targeted Reduction Methodologies

Targeted reduction offers a way to modify the unsaturation in this compound. The focus can be on either the carbonyl group (if first oxidized) or the alkene.

Reduction of the Alkene: Selective hydrogenation of the carbon-carbon double bond in an unsaturated alcohol to produce the corresponding saturated alcohol (5-methylhexan-1-ol) requires a catalyst that favors alkene reduction over hydrogenolysis of the C-O bond. Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of alkenes. The reaction typically proceeds quantitatively under a hydrogen atmosphere. researchgate.net The less sterically hindered the double bond, the higher the activity of the hydrogenation. researchgate.net

Reduction of a Carbonyl Precursor: Conversely, this compound can be synthesized via the selective reduction of a corresponding aldehyde or ester. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce aldehydes and esters to primary alcohols. For instance, the reduction of an ester to a primary alcohol using LiAlH₄ is a standard procedure. acs.org The selective reduction of an α,β-unsaturated aldehyde's carbonyl group to an unsaturated alcohol can be achieved with specialized catalytic systems, such as iridium-rhenium oxide catalysts (Ir–ReOx/SiO₂) or certain ruthenium complexes, which preserve the C=C bond. rsc.orgrsc.org

Substitution Reactions at the Primary Alcohol Group

The primary alcohol group of this compound is amenable to various substitution reactions, allowing for its conversion into other important functional groups. A common transformation is the conversion to a sulfonate ester, such as a tosylate. This is typically achieved by reacting the alcohol with tosyl chloride in the presence of a base like pyridine (B92270). The resulting tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Another key substitution reaction is the conversion to halides. For instance, treatment with a phosphorus halide, such as phosphorus tribromide, can effectively replace the hydroxyl group with a bromine atom. These halogenated derivatives serve as valuable intermediates for the introduction of other functionalities through reactions like Grignard reagent formation or further nucleophilic substitutions.

Esterification is also a readily achievable transformation. The alcohol can be reacted with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) under appropriate catalytic conditions to form the corresponding esters. For example, reaction with acetyl chloride in the presence of a base like pyridine yields 5-methylhex-4-en-1-yl acetate (B1210297).

Electrophilic Additions to the Alkene Functionality

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. smolecule.com The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation intermediate at the more substituted carbon. quizlet.com

For example, the addition of a hydrogen halide, such as hydrogen bromide, would be expected to yield 4-bromo-5-methylhexan-1-ol as the major product. The electrophilic proton adds to the carbon at position 4, generating a tertiary carbocation at position 5, which is then attacked by the bromide ion.

Halogenation, such as the addition of bromine (Br₂), results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This typically results in anti-addition of the two bromine atoms.

Multi-Component and Cascade Reaction Development

The bifunctional nature of this compound makes it a suitable substrate for multi-component and cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. pitt.edu Research has shown its application in aza-Prilezhaev reactions, a type of aminative difunctionalization of alkenes. bris.ac.uk In one study, this compound was used in a reaction with tert-butyl (tosyloxy)carbamate and trifluoroacetic acid, leading to complex heterocyclic products through a cascade of intermolecular aziridination followed by stereospecific ring-opening. bris.ac.uk

These types of reactions are highly valuable in synthetic chemistry as they can generate multiple new bonds and stereocenters in a single operation, increasing synthetic efficiency. pitt.edu The development of such cascade reactions involving unsaturated alcohols like this compound is an active area of research. pitt.edubris.ac.uk

Synthetic Routes for Related Branched Unsaturated Alcohols

The synthesis of branched unsaturated alcohols, a class of compounds to which this compound belongs, can be achieved through various established synthetic methods. A common strategy involves the use of organometallic reagents, such as Grignard or organolithium reagents, reacting with appropriate electrophiles. For instance, the reaction of an organometallic reagent with an epoxide can lead to the formation of a new carbon-carbon bond and a hydroxyl group.

Another powerful method is the Wittig reaction, which can be used to form the carbon-carbon double bond with control over its geometry. The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide can generate the desired alkene. For the synthesis of homoallylic alcohols, a related class of compounds, allylation of carbonyl compounds is a frequently employed strategy.

Furthermore, the reduction of α,β-unsaturated ketones or aldehydes can yield unsaturated alcohols. For example, the reduction of 5-methylhex-4-en-1-al with a reducing agent like sodium borohydride would yield this compound. smolecule.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic transformations involving this compound and related compounds are highly dependent on the reaction conditions. The optimization of these conditions is a critical aspect of synthetic chemistry. smolecule.com Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

For instance, in catalytic reactions, screening different catalysts can have a profound impact on the yield and selectivity of the desired product. researchgate.net The choice of solvent can also influence reaction rates and outcomes due to factors like polarity and solubility of reactants. researchgate.net Temperature is another crucial variable; while higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts. smolecule.com

In the context of multi-component reactions, the stoichiometry of the reactants must be carefully controlled to maximize the yield of the desired product and minimize the formation of side products. smolecule.com The use of techniques like design of experiments (DoE) can systematically explore the effects of multiple reaction parameters and their interactions to identify the optimal conditions for a given transformation. smolecule.com

Mechanistic Studies of 5 Methylhex 4 En 1 Ol Reactions

Reaction Pathway Elucidation using Advanced Spectroscopic and Analytical Techniques

The elucidation of reaction pathways for 5-Methylhex-4-en-1-ol relies heavily on a suite of advanced spectroscopic and analytical techniques. These methods provide snapshots of the reaction as it progresses, allowing for the identification of transient intermediates and the characterization of final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for tracking the transformation of this compound. For instance, in an acid-catalyzed cyclization, the disappearance of the olefinic proton signal and the appearance of new signals corresponding to a cyclic ether can be monitored over time. The chemical shifts of protons adjacent to the hydroxyl group are particularly sensitive to derivatization or involvement in a reaction, providing clear evidence of chemical change. libretexts.org Deuterium labeling studies, analyzed by NMR, can help trace the fate of specific hydrogen atoms throughout a reaction mechanism, offering deeper insights into rearrangement processes.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence and transformation of key functional groups. The broad O-H stretching absorption, typically around 3300-3400 cm⁻¹, is a characteristic feature of the starting material, this compound. libretexts.orgmasterorganicchemistry.com During a reaction where the hydroxyl group is consumed, such as an etherification or esterification, this broad peak will disappear, and new peaks corresponding to the new functional group (e.g., a C-O-C stretch for an ether) will emerge. researchgate.net Similarly, the C=C stretching vibration, usually found around 1670 cm⁻¹, will vanish upon saturation of the double bond in reactions like hydrogenation or addition. spectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of reactants, intermediates, and products. In the context of this compound reactions, MS can confirm the mass of the final product and provide structural information through fragmentation patterns. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying components of a reaction mixture. High-resolution mass spectrometry can provide the exact elemental composition of molecules, aiding in the unambiguous identification of reaction products. The fragmentation of the molecular ion of an alcohol in a mass spectrometer often proceeds via two main pathways: alpha cleavage and dehydration, which can provide structural clues about the starting material and its products. libretexts.org

| Technique | Information Gained | Key Spectral Regions/Features for this compound |

| ¹H NMR | Proton environment, connectivity | Olefinic protons (~5.1 ppm), Protons adjacent to -OH (~3.6 ppm), -OH proton (variable) |

| ¹³C NMR | Carbon skeleton | Olefinic carbons (~120-140 ppm), Carbon bearing -OH (~60 ppm) |

| IR Spectroscopy | Functional groups | Broad O-H stretch (~3300-3400 cm⁻¹), C=C stretch (~1670 cm⁻¹) |

| Mass Spectrometry | Molecular weight, fragmentation | Molecular ion peak (m/z 114), fragments from alpha cleavage and dehydration |

Role of the Hydroxyl Group in Nucleophilic Processes and Derivatizations

The hydroxyl group of this compound is a versatile functional handle that can act as a nucleophile or be converted into a good leaving group for subsequent reactions. Its nucleophilicity is central to a variety of derivatization reactions.

Nucleophilic Attack: The lone pairs of electrons on the oxygen atom of the hydroxyl group allow it to act as a nucleophile, attacking electrophilic centers. Common derivatization reactions include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions to form esters.

Etherification: Reaction with alkyl halides or under acidic conditions with other alcohols to form ethers.

Silylation: Reaction with silyl halides (e.g., trimethylsilyl chloride) to form silyl ethers, which can serve as protecting groups.

These derivatization strategies are often employed to modify the properties of the molecule or to protect the hydroxyl group while other transformations are carried out on the double bond. researchgate.netnih.gov

Conversion to a Leaving Group: To facilitate nucleophilic substitution reactions at the carbon bearing the hydroxyl group, the -OH group, which is a poor leaving group, must first be converted into a better one. This is typically achieved by:

Tosylation/Mesylation: Reaction with tosyl chloride or mesyl chloride in the presence of a base to form a tosylate or mesylate ester. The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Halogenation: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl chloride or bromide.

The conversion to a good leaving group opens up pathways for the synthesis of a wide array of derivatives where the hydroxyl group has been replaced by other functionalities. nih.gov

| Derivatization Reaction | Reagent Example | Product Functional Group | Role of Hydroxyl Group |

| Esterification | Acetic anhydride | Ester | Nucleophile |

| Etherification | Sodium hydride, Methyl iodide | Ether | Nucleophile (as alkoxide) |

| Silylation | Trimethylsilyl chloride | Silyl Ether | Nucleophile |

| Tosylation | Tosyl chloride | Tosylate | Nucleophile (initially) |

| Halogenation | Thionyl chloride | Alkyl chloride | Substrate for substitution |

Double Bond Participation in Addition and Cyclization Mechanisms

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to electrophilic attack. The proximity of the hydroxyl group allows for its participation in these reactions, often leading to the formation of cyclic products.

Electrophilic Addition: The double bond can undergo addition reactions with various electrophiles. For example, reaction with halogens (e.g., Br₂) would lead to the formation of a dihaloalkane. The reaction with hydrohalic acids (e.g., HBr) would proceed via a carbocation intermediate, following Markovnikov's rule.

Intramolecular Cyclization (Prins Reaction): A particularly important reaction involving both the double bond and the hydroxyl group is the acid-catalyzed intramolecular cyclization, a type of Prins reaction. nih.gov In the presence of an acid and a carbonyl compound (like an aldehyde), the hydroxyl group can attack the protonated carbonyl, forming a hemiacetal. The double bond can then act as an intramolecular nucleophile, attacking the oxocarbenium ion generated from the hemiacetal. This cyclization typically leads to the formation of substituted tetrahydropyran (B127337) rings. The stereochemical outcome of the Prins cyclization is often controlled by the formation of a stable chair-like transition state. nih.gov

The mechanism of the Prins cyclization can be summarized as follows:

Protonation of the aldehyde by an acid catalyst.

Nucleophilic attack of the hydroxyl group of this compound on the protonated aldehyde to form an oxocarbenium ion.

Intramolecular attack of the double bond on the oxocarbenium ion, leading to the formation of a cyclic carbocation.

Capture of the carbocation by a nucleophile (e.g., water) or elimination of a proton to yield the final product.

The specific products formed depend on the reaction conditions and the nature of the aldehyde used. nih.govacs.org

Intramolecular Rearrangements and Cyclization Mechanisms

Beyond the Prins reaction, this compound and its derivatives can undergo other intramolecular rearrangements and cyclizations, often promoted by acid or metal catalysts. The formation of five- or six-membered rings is generally favored due to lower ring strain and favorable entropic factors. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Cyclization/Rearrangement: In the presence of a strong acid, the double bond can be protonated to form a tertiary carbocation. This carbocation can then be trapped intramolecularly by the hydroxyl group, leading to the formation of a cyclic ether, typically a substituted tetrahydrofuran or tetrahydropyran. The regioselectivity of this cyclization (i.e., the size of the ring formed) is governed by the relative stability of the transition states leading to the different ring sizes, with 5- and 6-membered rings being the most common. masterorganicchemistry.comwikipedia.org

Metal-Catalyzed Isomerization-Cyclization: Transition metal catalysts can promote the isomerization of the double bond in this compound, followed by an intramolecular cyclization. For example, a catalyst could facilitate the migration of the double bond to a position that is more favorable for a subsequent cyclization event.

Catalytic System Development and Mechanistic Insights

The development of efficient catalytic systems for the transformation of this compound is a key area of research. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to occur under milder conditions.

Lewis and Brønsted Acid Catalysis: As discussed in the context of the Prins reaction and other cyclizations, both Lewis acids (e.g., BF₃·OEt₂, SnCl₄) and Brønsted acids (e.g., H₂SO₄, TsOH) are commonly employed to activate the reactants and facilitate the formation of carbocationic intermediates. The choice of acid catalyst can significantly influence the reaction pathway and the distribution of products.

Transition Metal Catalysis: A wide range of transition metal catalysts, including those based on palladium, rhodium, nickel, and copper, can be used to effect various transformations of this compound. For instance:

Hydrogenation: Catalysts like palladium on carbon (Pd/C) can be used for the selective hydrogenation of the double bond to produce 5-methylhexan-1-ol.

Isomerization: Rhodium and nickel catalysts have been shown to be effective in the isomerization of homoallylic alcohols. organic-chemistry.orgrsc.org Mechanistic studies suggest that these reactions often proceed through metal-hydride intermediates. organic-chemistry.org

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved using various catalytic systems, often involving chromium or other transition metals.

Mechanistic investigations into these catalytic cycles are crucial for optimizing catalyst performance and developing new, more efficient synthetic methodologies. These studies often involve a combination of kinetic experiments, isotopic labeling, and computational modeling to map out the elementary steps of the catalytic process.

| Catalyst Type | Example | Typical Reaction | Mechanistic Feature |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Prins Cyclization | Protonation of carbonyl |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Intramolecular Cyclization | Coordination to hydroxyl group |

| Transition Metal (Pd) | Palladium on Carbon (Pd/C) | Hydrogenation | Oxidative addition of H₂ |

| Transition Metal (Ni) | Ni(COD)₂ | Isomerization | Formation of Ni-H species |

Stereochemical Aspects and Chiral Synthesis

Enantioselective Synthesis Strategies and Chiral Induction

The enantioselective synthesis of 5-Methylhex-4-en-1-ol, also known as lavandulol (B192245), has been approached through several innovative strategies that induce chirality with high levels of control.

One notable method involves the diastereoselective α-alkylation/deconjugation of α,β-unsaturated esters. In this approach, an ester of 3,3-dimethylacrylic acid is coupled with a chiral auxiliary, such as diacetone D-glucose. The subsequent alkylation reaction proceeds with high diastereoselectivity, which, after removal of the chiral auxiliary, yields the desired enantiomer of lavandulol. For instance, the use of NaHMDS as a base has been shown to provide the monoalkylated product with a diastereomeric excess (de) of up to 74%. rsc.org

Another powerful strategy is the proline-catalyzed asymmetric α-aminooxylation followed by a rsc.orgrsc.org Claisen rearrangement . This sequence has been effectively utilized for the stereodivergent synthesis of chiral 4-pentenols containing a C-2 unit, leading to the efficient total synthesis of both (–)-(R)- and (+)-(S)-lavandulol and their derivatives. researchgate.netmdpi.com

Furthermore, the photochemical deconjugation of prochiral α,β-unsaturated esters in the presence of a catalytic amount of a chiral β-amino alcohol, derived from (+)-camphor, can produce the β,γ-unsaturated isomer. While this method can yield (R)-(-)-lavandulol, the reported enantioselectivities have been moderate, around 40% enantiomeric excess (ee). mdpi.com

Diastereoselectivity in Multi-Chiral Center Formation

Achieving control over diastereoselectivity is crucial when synthesizing derivatives of this compound that contain multiple chiral centers. The principles of stereocontrol in such syntheses often rely on the inherent stereochemistry of the starting materials and the nature of the reagents and catalysts employed.

For instance, in reactions where a new stereocenter is created in a molecule that already contains a chiral center, the existing stereocenter can direct the stereochemical outcome of the reaction. This is a common strategy in the synthesis of complex natural products where terpene alcohols like lavandulol serve as chiral building blocks. mdpi.com The formation of diastereomers can be influenced by factors such as steric hindrance and the formation of cyclic transition states that favor the approach of a reagent from a specific face of the molecule.

While specific examples detailing the diastereoselective synthesis of multi-chiral center derivatives of this compound are not extensively documented in the readily available literature, the general principles of asymmetric synthesis suggest that the use of chiral catalysts or auxiliaries can effectively control the formation of the desired diastereomer. researchgate.net The choice of solvent can also play a remarkable role, as it can influence the transition state geometry and, consequently, the diastereomeric ratio of the products. researchgate.net

Chiral Auxiliaries and Catalysts in Stereochemical Control

Chiral auxiliaries and catalysts are fundamental tools for controlling the stereochemistry in the synthesis of this compound and its derivatives. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org A prime example is the use of diacetone D-glucose in the diastereoselective α-alkylation of 3,3-dimethylacrylic acid esters to produce (R)-lavandulol. rsc.org The bulky chiral auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved and recovered. wikipedia.org Other auxiliaries, such as those derived from camphor, have also been successfully applied in asymmetric alkylations and Diels-Alder reactions to generate enantiopure alcohols. researchgate.net

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. nsf.gov In the context of lavandulol synthesis, L-proline has been employed as an organocatalyst in the asymmetric α-aminooxylation of aldehydes, a key step in a synthetic route to both enantiomers of lavandulol. researchgate.netmdpi.com Organocatalysis, in general, provides a powerful platform for a wide range of enantioselective transformations. uniroma1.itscienceopen.comresearchgate.net

Enzymes also serve as highly efficient chiral catalysts. As will be discussed in the next section, various lipases are extensively used for the kinetic resolution of racemic lavandulol.

Enzymatic Resolution and Biotransformation of Enantiomers

Enzymatic resolution is a powerful and widely used method for the separation of enantiomers of this compound. This technique relies on the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.

Lipase-catalyzed transesterification is a common approach. In this process, racemic lavandulol is reacted with an acyl donor, such as vinyl acetate (B1210297) or succinic anhydride, in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated.

Several lipases have been successfully employed for the kinetic resolution of lavandulol, each exhibiting different enantioselectivities.

| Enzyme | Acyl Donor | (R)-lavandulol ee (%) | (S)-lavandulol ee (%) | Reference |

| Porcine Pancreas Lipase (PPL) | Vinyl Acetate | 96.7 | 92.6 | mdpi.com |

| Lipase (unspecified) | Succinic Anhydride | 98 | 90 (after second cycle) | nih.gov |

| Candida antarctica Lipase B (CALB) | Acetic Acid | 48 (as acetate) | 52 | rsc.org |

Biotransformation also presents a promising avenue for the synthesis of enantiomerically pure lavandulol. Microbial cell factories, such as Escherichia coli, have been engineered to produce lavandulol and its acetate derivative. By screening and identifying efficient enzymes, such as pyrophosphatases, the microbial biosynthesis of these compounds can be achieved, offering a sustainable alternative to traditional chemical synthesis. york.ac.uk

Determination of Enantiomeric and Diastereomeric Purity

The determination of the enantiomeric and diastereomeric purity of this compound and its derivatives is crucial for quality control and for evaluating the success of stereoselective syntheses. Several analytical techniques are employed for this purpose.

Enantiomeric Purity: The enantiomeric excess (ee) of a sample is typically determined using chiral chromatography. Chiral Gas Chromatography (GC) is a well-established method for the analysis of volatile chiral compounds like lavandulol. americanlaboratory.com By using a chiral stationary phase, the enantiomers interact differently with the column, resulting in different retention times and allowing for their separation and quantification. americanlaboratory.com Multidimensional GC-MS, combining non-chiral and chiral columns, can provide fast and accurate determination of the enantiomeric distribution of compounds in complex mixtures like essential oils. acgpubs.orgChiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers, particularly for less volatile derivatives. nih.gov

Diastereomeric Purity: The diastereomeric ratio (dr) or diastereomeric excess (de) of a sample containing multiple chiral centers is most commonly determined by Nuclear Magnetic Resonance (NMR) spectroscopy . echemi.com Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum, their relative ratio can be accurately determined. rsc.orgechemi.com For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and facilitate accurate integration. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 5-Methylhex-4-en-1-ol. Using methods like Density Functional Theory (DFT), researchers can model the molecule's electron distribution, which governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the electron-rich double bond and the electronegative oxygen atom of the hydroxyl group are the primary sites of electronic activity. The HOMO is typically localized around the C=C double bond, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is often distributed around the C-O bond and the adjacent carbon atoms, suggesting these areas are susceptible to nucleophilic attack.

Electrostatic potential maps provide a visual representation of the charge distribution. In this compound, these maps would show a region of high electron density (negative potential) around the oxygen atom and the π-system of the double bond, with electron-deficient regions (positive potential) around the hydroxyl hydrogen and the aliphatic chain.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values may vary based on the specific computational method and basis set used.*

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Indicates energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability; a larger gap implies lower reactivity. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations examine a static molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. MD simulations model the movements of atoms and molecules, offering insights into the conformational flexibility of this compound. The molecule is not rigid; its rotatable single bonds (C-C and C-O) allow it to adopt numerous conformations. MD simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. The flexible alkyl chain and the polar hydroxyl group mean that both hydrophobic and hydrophilic interactions will dictate its conformational preferences in different environments.

Furthermore, MD simulations are essential for studying intermolecular interactions. In a pure liquid state, simulations would reveal extensive hydrogen bonding between the hydroxyl groups of neighboring molecules. The formation of transient hydrogen bond networks would significantly influence physical properties like boiling point and viscosity. In aqueous solution, simulations would show how water molecules arrange around the polar head (–OH) and the nonpolar tail (the hexenyl chain), explaining its solubility characteristics.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound or identifying an unknown. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. For this compound, this would show characteristic peaks for the O-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C=C stretch (around 1670 cm⁻¹).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. These calculations predict the resonance frequencies for each unique carbon and proton in the molecule, aiding in the assignment of experimental NMR spectra. The predicted spectrum for this compound would clearly distinguish the protons and carbons near the double bond and the hydroxyl group from those in the aliphatic part of the chain.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table shows representative predicted values. Experimental values are subject to solvent effects and other experimental conditions.

| Spectrum | Key Feature | Predicted Value | Assignment |

| IR | O-H Stretch | 3350 cm⁻¹ | Hydroxyl group |

| IR | C=C Stretch | 1675 cm⁻¹ | Alkene double bond |

| ¹H NMR | Olefinic Proton | 5.1 ppm | Proton on C4 |

| ¹H NMR | Hydroxymethyl Protons | 3.6 ppm | -CH₂OH protons |

| ¹³C NMR | Alkene Carbon | 135 ppm | C5 (quaternary) |

| ¹³C NMR | Alkene Carbon | 124 ppm | C4 |

| ¹³C NMR | Hydroxymethyl Carbon | 62 ppm | C1 (-CH₂OH) |

Structure-Reactivity Relationship Modeling

By combining electronic structure data with molecular descriptors, computational models can establish Structure-Reactivity Relationships (SRRs). These models aim to predict the reactivity of a molecule in specific chemical reactions. For this compound, SRR models could predict its susceptibility to common reactions of alcohols and alkenes.

For instance, the model could quantify the likelihood of oxidation of the primary alcohol to an aldehyde or carboxylic acid. It could also predict the regioselectivity of electrophilic addition to the double bond (e.g., Markovnikov vs. anti-Markovnikov addition of HBr), based on the calculated stability of the potential carbocation intermediates. These predictive models are powerful tools for guiding synthetic chemistry, allowing chemists to anticipate reaction outcomes without performing the experiment.

In Silico Screening for Novel Transformations and Bioactive Analogues

In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of compounds for desired properties. Starting with the this compound scaffold, one could design thousands of virtual analogues by adding different functional groups. These libraries can then be screened for novel chemical transformations. For example, by modifying substituents near the double bond, one could computationally search for analogues that are better substrates for specific catalytic reactions, such as asymmetric epoxidation.

This approach is also widely used in drug discovery. A library of analogues of this compound could be virtually screened against the binding site of a biological target (e.g., an enzyme or receptor). Docking algorithms would predict the binding affinity of each analogue, identifying potential candidates for further investigation as new bioactive molecules. This accelerates the discovery process by prioritizing the most promising compounds for synthesis and experimental testing.

Insufficient Scientific Data Precludes In-Depth Analysis of this compound

A thorough review of available scientific literature reveals a significant lack of specific research on the biological and pharmacological properties of the chemical compound this compound. While this compound is occasionally identified as a minor constituent in the essential oils of some plants, dedicated studies investigating its isolated antimicrobial, anti-inflammatory, or other therapeutic effects are not sufficiently available to construct a detailed and scientifically robust article as per the requested outline.

The current body of scientific evidence does not provide the specific data required to elaborate on its antibacterial or antifungal spectrum and potency, nor its mechanisms of action. Similarly, research into its potential as a natural preservative is not adequately documented. Furthermore, there is a notable absence of studies concerning its anti-inflammatory properties, including any modulation of pro-inflammatory cytokines and pathways, or its therapeutic potential in inflammatory conditions.

Without dedicated toxicological and safety studies, any discussion of its use in food, cosmetics, or therapeutic contexts would be purely speculative. The creation of data tables on its efficacy, as requested, is not feasible due to the absence of quantitative research findings in the public domain.

Therefore, while this compound is a known chemical entity, its biological and pharmacological profile remains largely unexplored. Further focused research would be necessary to provide the scientifically accurate and detailed information required for the comprehensive article that was requested.

Biological and Pharmacological Research

Antioxidant Activity and Oxidative Stress Mitigation

There is currently no scientific literature available that specifically investigates the antioxidant properties of 5-Methylhex-4-en-1-ol or its potential role in mitigating oxidative stress. While some related terpenoid compounds have been studied for their antioxidant capacities, no such data has been published for this particular molecule.

Role in Natural Product Biosynthesis Pathways (e.g., Terpenoid Metabolism)

The role of this compound in natural product biosynthesis pathways has not been explicitly detailed in published research. While it is an acyclic unsaturated alcohol, a class of compounds that can be related to terpenoid structures, its specific involvement in metabolic pathways such as terpenoid metabolism has not been documented. Research in biomimetic chemistry has explored the oxidation of this compound, which can lead to the formation of cyclic ethers with structural similarities to some natural products. However, this does not confirm its role as a natural precursor in biological systems.

Applications As a Synthetic Intermediate and in Materials Science

Building Block for Complex Organic Molecules

5-Methylhex-4-en-1-ol is categorized as an organic building block, indicating its potential utility in the construction of more complex chemical structures. ambeed.com Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations. A specific application identified is its use as a precursor in the synthesis of 5-methylhexa-1,4-diene. guidechem.com This transformation highlights its role as a starting material for creating diene structures, which are valuable in polymer chemistry and further organic synthesis.

| Precursor | Product | Application of Product |

| This compound | 5-methylhexa-1,4-diene | Intermediate for further chemical synthesis |

Role in the Synthesis of New Materials and Polymers

No specific research findings detailing the role of this compound in the synthesis of new materials and polymers were found in the available search results.

Utilization in the Flavor and Fragrance Industry

There is no specific information available in the search results regarding the utilization of this compound in the flavor and fragrance industry.

Advanced Separation Technologies (e.g., Extractive Distillation)

No information was found concerning the use of this compound in advanced separation technologies such as extractive distillation.

Precursor in the Development of Agrochemicals

No specific research or patents were identified that describe the use of this compound as a precursor in the development of agrochemicals.

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Methylhex-4-en-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to map out the connectivity of atoms and the chemical environment of each nucleus.

Proton NMR (¹H-NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. While a publicly available, detailed spectrum with peak assignments for this compound is not readily found in the searched literature, a theoretical analysis based on its structure allows for the prediction of the expected signals.

Predicted ¹H-NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| -OH | Broad singlet | 1H | |

| =CH- | ~5.1 | Triplet | 1H |

| -CH₂-OH | ~3.6 | Triplet | 2H |

| -CH₂-CH₂-OH | ~1.6 | Quintet | 2H |

| =C-CH₂- | ~2.1 | Triplet | 2H |

| =C(CH₃)₂ | ~1.7 and ~1.6 | Singlet, Singlet | 6H |

Note: Predicted values are estimations and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum. While specific experimental data is not available in the provided search results, a general prediction can be made. Publicly accessible databases indicate the existence of a ¹³C-NMR spectrum for this compound, though the detailed data is not provided. nih.gov

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) (Predicted) |

| C1 (-CH₂OH) | ~62 |

| C2 (-CH₂-) | ~30 |

| C3 (-CH₂-) | ~29 |

| C4 (=CH-) | ~124 |

| C5 (=C(CH₃)₂) | ~132 |

| C6 (-CH₃) | ~25 |

| C7 (-CH₃) | ~18 |

Note: Predicted values are estimations and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₁₄O, which corresponds to a molecular weight of approximately 114.19 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals such as water (H₂O, 18 amu), a methyl group (CH₃, 15 amu), or an ethyl group (C₂H₅, 29 amu).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is a particularly useful method for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column, and its retention time would be recorded. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented to produce a characteristic mass spectrum. Public databases confirm the existence of GC-MS data for this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl (-OH) and carbon-carbon double bond (C=C) functional groups. The existence of a vapor phase IR spectrum for this compound is noted in public databases. nih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H stretch | 3200-3600 | Broad |

| C-H stretch (sp³) | 2850-3000 | Strong |

| C=C stretch | 1640-1680 | Medium |

| C-O stretch | 1050-1150 | Strong |

Advanced Chromatographic Methods for Purity and Separation

Advanced chromatographic techniques are essential for the purification and assessment of the purity of this compound. While specific applications of advanced methods for this particular compound are not detailed in the available search results, techniques such as High-Performance Liquid Chromatography (HPLC) could be employed for purity analysis. Furthermore, since this compound is a chiral molecule if the double bond geometry is fixed and substitution at C1 is considered, chiral chromatography could be utilized for the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a versatile tool for the analysis of this compound, particularly for non-volatile samples or when derivatization is employed to enhance detection. Since this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent is a common strategy to improve its detectability.

Reversed-phase HPLC is the most common mode used for the separation of aliphatic alcohols. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is governed by its hydrophobic interactions with the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation.

Table 1: Illustrative HPLC Parameters for the Analysis of Aliphatic Alcohols

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Refractive Index (RI) or UV (following derivatization) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table presents a general set of parameters and specific conditions would require optimization for the specific sample matrix and analytical goals.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. These improvements are achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC can provide significant advantages, especially when dealing with complex samples or when high throughput is required. Similar to HPLC, derivatization may be necessary for sensitive UV detection. UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful technique, as it combines the high-efficiency separation of UPLC with the sensitive and selective detection capabilities of MS, allowing for the confident identification and quantification of the compound.

Table 2: Representative UPLC System Configuration for Alcohol Analysis

| Parameter | Specification |

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with a modifier (e.g., formic acid for MS compatibility) |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (MS) |

| Injection Volume | 1 - 5 µL |

This table provides an example of a UPLC setup. Method development and validation are essential for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is an exceptionally well-suited technique for the analysis of volatile compounds like this compound. It is widely used for both qualitative and quantitative analysis of this compound in various applications, including synthetic chemistry and natural product analysis. tum.desoton.ac.uk The sample, either neat or dissolved in a suitable solvent, is vaporized in a heated inlet and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.

Commonly, non-polar or mid-polar capillary columns, such as those with a polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol stationary phase, are used for the analysis of aliphatic alcohols. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification. The enantiomeric separation of this compound can also be achieved using chiral GC columns. tum.de

Table 3: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | m/z 40-300 |

The parameters in this table are illustrative and should be optimized for the specific instrument and analytical requirements.

Future Research Directions

Exploration of Novel Bioactivities and Therapeutic Targets

The structural characteristics of 5-Methylhex-4-en-1-ol, an unsaturated terpene alcohol, suggest a promising area for the exploration of new biological activities. Terpenoids and related alcohols are known to possess a wide range of therapeutic properties, which provides a strong rationale for investigating this specific compound. microbiologyjournal.orglandema.comresearchgate.net Future research can be systematically directed toward uncovering its potential as a therapeutic agent.

Key areas of investigation include its anti-inflammatory, antimicrobial, and antitumor properties. labeffects.comnih.gov Terpenes are recognized for their roles in plant defense mechanisms against pathogens and stressors, which often translates to significant bioactivity in human health applications. researchgate.netnih.gov Research efforts could focus on screening this compound against various bacterial and fungal strains, as well as different cancer cell lines. microbiologyjournal.org Furthermore, its potential as an immunomodulatory or neurotonic agent warrants investigation, given that these properties are observed in other terpene alcohols. landema.com Identifying the specific molecular targets and mechanisms of action will be crucial for any potential therapeutic development.

| Potential Bioactivity | Therapeutic Area | Rationale for Exploration | Potential Research Targets |

|---|---|---|---|

| Anti-inflammatory | Inflammatory Disorders | Commonly observed in terpenes and terpenoids. researchgate.netlabeffects.com | Cytokine production, inflammatory enzyme pathways. |

| Antimicrobial | Infectious Diseases | Broad-spectrum anti-infectious properties are characteristic of terpene alcohols. landema.comnih.gov | Bacterial and fungal cell wall synthesis, biofilm formation. |

| Antitumor | Oncology | Certain monoterpenoid alcohols show protective effects against tumor formation. microbiologyjournal.org | Apoptosis pathways, cell cycle regulation in cancer cells. |

| Neurotonic | Neurology | Known property of some terpene alcohols. landema.com | Neurotransmitter receptor binding, neuronal signaling pathways. |

Development of Greener and Sustainable Synthetic Routes

The increasing demand for environmentally benign chemical manufacturing processes necessitates the development of sustainable synthetic routes for compounds like this compound. rsc.org Future research should focus on methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising avenue is the application of biocatalysis, using enzymes to perform specific chemical transformations. manchester.ac.ukdrugtargetreview.com This approach can replace harsh chemical reagents and complex multi-step syntheses with cleaner, more efficient biological processes. manchester.ac.uk For instance, enzymes could be harnessed to synthesize the molecule from bio-based precursors. drugtargetreview.com Another area of focus is the use of alcohols as sustainable reagents themselves in various organic transformations, which aligns with green chemistry principles. nih.gov Research into transition-metal-free coupling reactions and syntheses that use water as a solvent or generate it as the sole byproduct represents another significant step toward sustainability. researchgate.net

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency is a central goal in the synthesis and modification of unsaturated alcohols. tue.nlacs.org Future research into advanced catalytic systems for this compound will be critical. The selective hydrogenation of the carbon-carbon double bond without affecting the hydroxyl group, or vice versa, is a key challenge that advanced catalysts can address. tue.nlresearchgate.net

Bimetallic catalysts, where a second metal acts as a promoter, have shown promise in improving selectivity for the desired unsaturated alcohol product in the hydrogenation of unsaturated aldehydes. tue.nl Similar strategies could be adapted for reactions involving this compound. The rational design of heterogeneous catalysts based on modifying electronic properties, creating specific electrophilic sites, or leveraging confinement effects can lead to significant improvements in reaction outcomes. acs.org Furthermore, the development of homogeneous catalysts, such as those based on ruthenium, manganese, or iron, offers pathways for performing reactions under milder conditions, which is particularly important for preserving the sensitive functional groups in the molecule. rsc.orgyoutube.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

| Application Area | AI/ML Technique | Objective | Potential Impact |

|---|---|---|---|

| Predictive Flavor Chemistry | Graph Neural Networks (GNNs), Random Forest (RF) | Predict flavor profile and sensory properties from molecular structure. nih.govnih.gov | Accelerated discovery of new flavor and fragrance compounds. |

| Synthetic Route Design | Retrosynthesis Prediction Models, Deep Learning | Generate and evaluate novel, efficient, and sustainable synthetic pathways. nih.govbiopharmatrend.com | Reduced development time and cost for chemical synthesis. |

| Metabolic Pathway Engineering | AI-driven Microbial Engineering Platforms | Design and optimize microbial strains for biosynthetic production. teselagen.com | Sustainable and scalable production from renewable feedstocks. |

| Molecular Property Prediction | Supervised Learning on Graph-Structured Data | Predict physicochemical and biological properties without synthesis. nih.govacs.org | Prioritization of synthetic targets and efficient screening of derivatives. |

Expanding Industrial and Specialized Chemical Applications

Unsaturated alcohols are valuable intermediates in the synthesis of a wide array of products, including fine chemicals, pharmaceuticals, and polymers. aem.azyoutube.comwikipedia.org A key future direction for this compound is the expansion of its use as a versatile chemical building block. nih.gov

Its bifunctional nature, possessing both a hydroxyl group and a double bond, allows for a wide range of chemical transformations. youtube.commdpi.com The hydroxyl group can be oxidized to an aldehyde or esterified, while the double bond can undergo addition reactions, epoxidation, or polymerization. mdpi.com This reactivity makes it a suitable precursor for creating more complex molecules. For instance, it could be used in the synthesis of specialty polymers with tailored properties, active pharmaceutical ingredients, or novel fragrance compounds. aem.az Research into its application in ring-closing metathesis could also open pathways to new cyclic compounds, which are prevalent in biologically active molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Methylhex-4-en-1-ol, and how can experimental reproducibility be ensured?

- Methodology : Retrosynthetic analysis using databases like Reaxys or BKMS_METABOLIC can identify feasible pathways. For example, one-step synthesis may involve palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with terminal alkynes, as demonstrated in analogous systems .

- Reproducibility : Document reaction conditions (catalyst loading, temperature, solvent purity) and characterize intermediates via NMR and GC-MS. Ensure detailed experimental protocols are included in supplementary materials, as per journal guidelines .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- GC-MS : Confirm molecular weight (116.20 g/mol) and fragmentation patterns .

- NMR : Compare and spectra with reference data (e.g., δH 1.81 ppm for hydroxyl protons in similar alcohols ).

- Boiling Point : Validate against literature values (e.g., 351–353 K at 0.020 bar ).

- Table : Key Physical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 116.20 g/mol | |

| Boiling Point (0.020 bar) | 351–353 K | |

| InChIKey | VPDSPOWDCKVMDL-UHFFFAOYSA-N |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines : Use fume hoods for volatile steps, wear nitrile gloves, and avoid skin contact. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose following hazardous waste regulations .

- Emergency Measures : Immediate ventilation for inhalation exposure; consult safety data sheets (SDS) for toxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Contradiction Analysis : Cross-validate data using multiple techniques (e.g., 2D NMR for stereochemistry). For example, discrepancies in NMR peaks may arise from solvent polarity or conformational isomerism. Computational modeling (DFT) can predict shifts and validate assignments .

- Case Study : In a quinazolinol derivative, δH variations of 0.1–0.3 ppm were resolved by comparing experimental data with density functional theory (DFT) simulations .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Catalytic Systems : Chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts can enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry .

- Process Optimization : Screen reaction parameters (temperature, solvent) using design of experiments (DoE). For example, THF at 80°C improved yields in Sonogashira couplings .

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

- Methods :

- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible pathways using reaction databases .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., dioxane vs. THF) .

Q. What are the best practices for documenting conflicting data in publications?

- Transparency : Clearly annotate inconsistencies in supplementary materials. For example, note if boiling point data diverges between NIST and in-house measurements .

- Ethical Reporting : Cite prior studies even if results conflict, and propose hypotheses (e.g., impurities, measurement artifacts) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.